molecular formula C15H21NO3 B14853915 Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate

Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate

Cat. No.: B14853915
M. Wt: 263.33 g/mol
InChI Key: JKHJXWIIPRBDIN-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate is a chemical compound that belongs to the piperidine class of compounds Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound features a piperidine ring substituted with an ethyl ester group at the 2-position and a 4-methoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, a common method involves the cyclization of 4-methoxyphenylacetonitrile with ethyl 2-bromoacetate in the presence of a base.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the aromatic ring to a cyclohexane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or cyclohexane derivatives.

Scientific Research Applications

Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in neuroinflammatory pathways, leading to the modulation of inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 6-(4-methoxyphenyl)piperidine-2-carboxylate

InChI

InChI=1S/C15H21NO3/c1-3-19-15(17)14-6-4-5-13(16-14)11-7-9-12(18-2)10-8-11/h7-10,13-14,16H,3-6H2,1-2H3

InChI Key

JKHJXWIIPRBDIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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